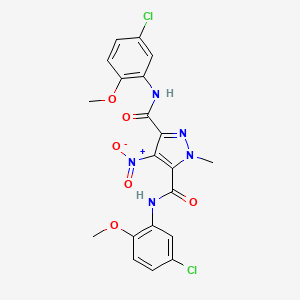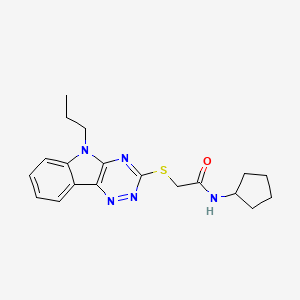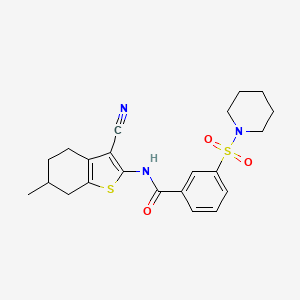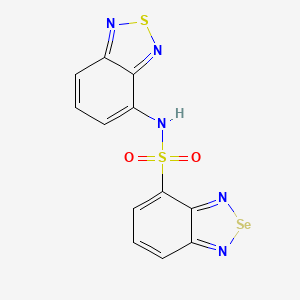![molecular formula C12H14N2O4 B11506899 Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]-](/img/structure/B11506899.png)
Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methoxyphenoxy)acetyl]tetrahydro-2H-imidazol-2-one is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1-[2-(2-methoxyphenoxy)acetyl]tetrahydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with tetrahydro-2H-imidazol-2-one under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-[2-(2-Methoxyphenoxy)acetyl]tetrahydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(2-Methoxyphenoxy)acetyl]tetrahydro-2H-imidazol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)acetyl]tetrahydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(2-Methoxyphenoxy)acetyl]tetrahydro-2H-imidazol-2-one can be compared with other imidazole derivatives, such as:
1-(2-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethanone: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Another related compound with variations in the aromatic substituents, affecting its reactivity and applications.
The uniqueness of 1-[2-(2-methoxyphenoxy)acetyl]tetrahydro-2H-imidazol-2-one lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C12H14N2O4/c1-17-9-4-2-3-5-10(9)18-8-11(15)14-7-6-13-12(14)16/h2-5H,6-8H2,1H3,(H,13,16) |
InChI Key |
JSKCYLUFNDBFKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11506816.png)

![N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide](/img/structure/B11506833.png)
![methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate](/img/structure/B11506844.png)
![Hexahydroisoindole-1,3-dione, 2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B11506849.png)


![{1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11506859.png)


![7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506865.png)
![2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1H-benzimidazole)](/img/structure/B11506872.png)
![1-[(2-hydroxyethyl)sulfanyl]-N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11506879.png)
![1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine](/img/structure/B11506888.png)
